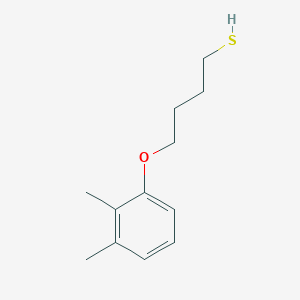

![molecular formula C11H15ClN2O3S B4626701 2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4626701.png)

2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanamide often involves complex reactions that yield novel polymers and functional materials. For example, Padaki et al. (2013) synthesized Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and methylated Poly[(4-aminophenyl)sulfonyl] butanediamide (mPASB) polymers, which share a similar sulfonamide and chlorophenyl functional group, through a reaction involving succinyl chloride and substituted 4-amino-1-benzenesulphonamide (Padaki et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds related to 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanamide has been elucidated through various analytical techniques, including X-ray crystallography. Al-Hourani et al. (2015) determined the structures of tetrazole derivatives featuring chlorophenyl and methylsulfonyl groups, providing insights into the planarity of tetrazole rings and the orientation of aryl rings, which could be analogous to the structural analysis of 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanamide (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide and chlorophenyl groups have been extensively studied. The synthesis and reactivity of such groups can lead to the formation of various compounds with potential applications. For instance, the preparation of N-(tert-Butoxycarbonyl)sulfamide from Chlorosulfonyl Isocyanate via N-(tert-Butoxycarbonyl)aminosulfonylpyridinium Salt demonstrates the versatility of sulfonamide chemistry in synthesizing compounds that might share reactivity similarities with 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanamide (Masui et al., 2004).

Physical Properties Analysis

The physical properties of compounds are crucial for their potential application. Studies on polymers and materials similar to 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanamide, such as those by Padaki et al., involve analyses of water uptake, hydrophilicity, and molecular weight cutoff, which are essential for understanding the behavior of these compounds in different environments (Padaki et al., 2013).

Wissenschaftliche Forschungsanwendungen

Transport of Herbicides through Soil

One study investigated the mobility of chlorsulfuron, a sulfonylurea herbicide, through soil columns to predict its environmental behavior. The research aimed to understand the transport characteristics of this herbicide in different soil types and evaluate the capabilities of the LEACHM (Leaching Estimation and Chemistry Model) for predicting its movement, highlighting the environmental implications of herbicide use in agriculture (R. Veeh, W. Inskeep, F. Roe, A. Ferguson, 1994).

Advancements in Membrane Technology

Another study focused on the synthesis and characterization of novel polymers for desalination membrane applications. Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated version (mPASB) were synthesized and used to prepare polysulfone composite membranes. These membranes were evaluated for their salt rejection and water flux performance, contributing to the development of more efficient desalination technologies (M. Padaki, A. Isloor, Rajesha Kumar, A. Ismail, T. Matsuura, 2013).

Pharmacological Research

Research into gamma-aminobutyric acid (GABA) receptor agonists has identified compounds related to "2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide" for their potential in treating epilepsy. Studies on progabide, a compound with a similar structure, demonstrated broad-spectrum anticonvulsant activities, emphasizing the role of GABA receptor stimulation in controlling convulsions of various origins without significant side effects (P. Worms, H. Depoortere, A. Durand, P. Morselli, K. Lloyd, G. Bartholini, 1982).

Organic Synthesis and Antibiotic Development

In the field of organic synthesis, an efficient process for synthesizing N-(tert-butoxycarbonyl)sulfamide, a precursor for the side chain of the novel carbapenem antibiotic doripenem, was developed. This process highlights the importance of innovative synthetic routes in developing new antibiotics, showcasing the compound's role in facilitating the production of critical pharmaceuticals (T. Masui, M. Kabaki, Hideaki Watanabe, Tatsuya Kobayashi, Y. Masui, 2004).

Eigenschaften

IUPAC Name |

2-(4-chloro-N-methylsulfonylanilino)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3S/c1-3-10(11(13)15)14(18(2,16)17)9-6-4-8(12)5-7-9/h4-7,10H,3H2,1-2H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDHMAGBBZMLQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-chloro-2-methylphenyl)-4-[(3-methyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B4626632.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)

![N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4626661.png)

![2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4626668.png)

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)

![2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4626695.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)

![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B4626704.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene](/img/structure/B4626705.png)

![4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)

![propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)